3-(Methylamino)-3-oxopropansäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of BMAA involves complex biochemical pathways in cyanobacteria. While the specific biosynthetic route to BMAA in cyanobacteria remains uncertain, studies propose metabolic pathways by analogy with other species, discussing gene expressions possibly involved in its production (Nunn & Codd, 2017). Another approach to synthesizing BMAA and its derivatives, such as 2-amino-3-([15N]-methylamino)propanoic acid, involves starting from α-acetamidoacrylic acid and [15N]-methylamine (Hu & Ziffer, 1990).

Molecular Structure Analysis

The molecular structure of BMAA and related compounds has been elucidated through various methods, including X-ray crystallography for Schiff bases derived from BMAA precursors, showing detailed atomic arrangements and bonding patterns (Mahmood et al., 1998).

Chemical Reactions and Properties

BMAA's chemical behavior, such as its reactions with salicylaldehyde to form Schiff bases, reveals insights into its chemical properties and potential reactivity pathways. These reactions not only help understand BMAA's environmental stability and reactivity but also its potential interactions with other biological molecules (Mahmood et al., 1998).

Physical Properties Analysis

The study of BMAA's pharmacokinetics, including its oral bioavailability and blood-brain barrier permeability in rats, provides important information on its physical properties, such as distribution, clearance, and brain uptake, which are critical for understanding its toxicological profile (Duncan et al., 1991).

Chemical Properties Analysis

The neurotoxicity of BMAA and its mechanism of action, potentially through excitatory amino acid pathways, is a significant aspect of its chemical properties. This characteristic is central to the concerns over its presence in environmental samples and its potential link to neurodegenerative diseases. Studies on BMAA's bioavailability and pharmacokinetics contribute to a better understanding of its chemical properties and biological impacts (Duncan et al., 1991).

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Erkrankungen

Forschungsinteresse an der nicht-proteinogenen Aminosäure β-N-Methylamino-L-Alanin (BMAA) entstand durch die Entdeckung eines Zusammenhangs zwischen der Exposition gegenüber BMAA und dem Auftreten neurodegenerativer Erkrankungen . Dies deutet darauf hin, dass "3-(Methylamino)-3-oxopropansäure" möglicherweise ähnliche Wirkungen haben könnte und in der Forschung zu neurodegenerativen Erkrankungen eingesetzt werden könnte.

Ökologische Bedeutung

Es wurde festgestellt, dass die Verbindung in verschiedenen natürlichen Ökosystemen komplexe Beziehungen zu Produzenten von BMAA und der Umwelt hat . Dies deutet darauf hin, dass "this compound" bedeutende ökologische Anwendungen haben könnte.

Molekulare Mechanismen der biologischen Aktivität

Die molekularen Mechanismen, die der Toxizität von BMAA gegenüber lebenden Zellen zugrunde liegen, wurden im Detail untersucht . Dies könnte Einblicke in die biologische Aktivität von "this compound" liefern.

Auswirkungen auf Cyanobakterienzellen

Jüngste Studien haben starke regulatorische Wirkungen von BMAA auf den Grundstoffwechsel und die Zellentwicklung von Cyanobakterien gezeigt . Dies deutet darauf hin, dass "this compound" ähnliche Auswirkungen auf Cyanobakterienzellen haben könnte.

Einfluss auf die Zelldifferenzierung und primäre Stoffwechselprozesse

Exogenes BMAA beeinflusst die Zelldifferenzierung und primäre Stoffwechselprozesse in Cyanobakterien stark, wie z. B. Stickstofffixierung, Photosynthese, Kohlenstofffixierung und verschiedene biosynthetische Prozesse, die 2-Oxoglutarat und Glutamat beinhalten . Dies deutet darauf hin, dass "this compound" ähnliche Einflüsse auf diese Prozesse haben könnte.

Potenzielles allelopathisches Werkzeug

Die toxische Diaminosäure kann von Phytoplanktonorganismen als mögliches allelopathisches Werkzeug zur Kontrolle der Population von Cyanobakterienzellen während einer Phase intensiven Wettbewerbs um Stickstoff und andere Ressourcen in verschiedenen Ökosystemen eingesetzt werden . Dies deutet darauf hin, dass "this compound" möglicherweise als allelopathisches Werkzeug eingesetzt werden könnte.

Wirkmechanismus

Target of Action

3-(Methylamino)-3-oxopropanoic acid, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid produced by cyanobacteria . BMAA is a neurotoxin and its potential role in various neurodegenerative disorders is the subject of scientific research . The primary targets of BMAA are the neurons in the brain .

Mode of Action

The mode of action of BMAA involves several mechanisms. One of the proposed mechanisms is excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters . Another proposed mechanism is protein misincorporation with subsequent misfolding . BMAA can also associate with enzymes and transporters leading to inhibition of function .

Biochemical Pathways

The possible biosynthetic route for BMAA production in Cyanobacteria is via the methylation of 2,3-diaminopropanoic acid (2,3-DAP). Amino acid methylation in Cyanobacteria commonly occurs through the activity of S-adenosylmethionine . The affected pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of BMAA involves its distribution, metabolism, and excretion. After administration, BMAA is cleared from plasma in a rapid distribution phase followed by a slower elimination phase . The blood-brain barrier permeability of BMAA is low, limiting its uptake into the brain . Once in the brain, bmaa is trapped in proteins, forming a reservoir for slow release over time .

Result of Action

The result of BMAA’s action is the potential development of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) . The formation of protein aggregates, oxidative stress, and/or excitotoxicity, which are mechanisms involved in the etiology of ALS, are postulated to be the result of chronic exposure to BMAA .

Action Environment

The action of BMAA is influenced by environmental factors. Climate change and eutrophication significantly increase the frequency and intensity of cyanobacterial bloom in water bodies . This leads to an increase in the production of BMAA. Furthermore, BMAA shows strong biomagnification behavior, increasing in concentration as it moves up the food chain .

Eigenschaften

IUPAC Name |

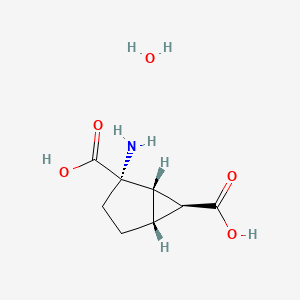

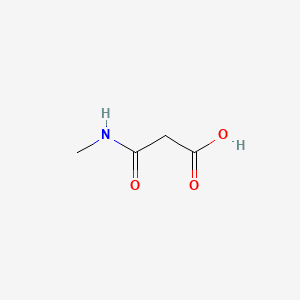

3-(methylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-5-3(6)2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSCABGFLRQFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

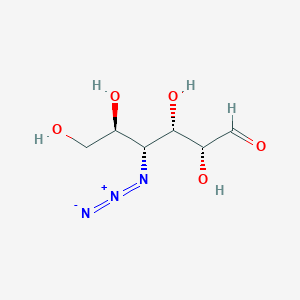

CNC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194949 | |

| Record name | N-Methylmalonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42105-98-6 | |

| Record name | N-Methylmalonamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042105986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmalonamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylcarbamoyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMALONAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1GQ250D2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)

![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)